RhoNox-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

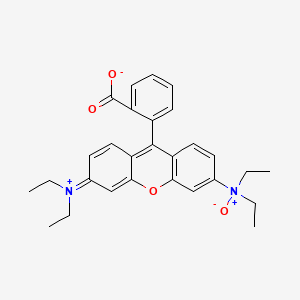

C28H30N2O4 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-[3-diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate |

InChI |

InChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3 |

InChI Key |

VBBOPWUGWHUQLA-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)[N+](CC)(CC)[O-])OC2=C1)C4=CC=CC=C4C(=O)[O-])CC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Ferrous Iron Landscape: A Technical Guide to RhoNox-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of RhoNox-1, a powerful fluorescent probe for the selective detection of ferrous iron (Fe(II)). We will delve into the core principles of its mechanism, present key quantitative data, and provide detailed experimental protocols to empower researchers in their cellular iron metabolism and drug development studies.

The Core Principle: An Irreversible "Turn-On" Response to Ferrous Iron

This compound is a "turn-on" fluorescent probe designed for the highly selective detection of labile Fe(II) ions in living cells.[1][2][3] Its innovative mechanism is rooted in the specific chemical reactivity of Fe(II) with a tertiary amine N-oxide moiety integrated into a rhodamine B scaffold.[1]

In its native state, the N-oxide group on the rhodamine B fluorophore effectively quenches its fluorescence. This quenching is attributed to several mechanisms, including a break in the π-conjugation of the fluorophore, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[1][2][3] This "off" state exhibits a very low fluorescence quantum yield.

Upon encountering Fe(II), this compound undergoes an irreversible, Fe(II)-assisted reductive deoxygenation reaction.[1] This reaction removes the oxygen atom from the N-oxide, regenerating the strongly fluorescent rhodamine B. This "on" state results in a significant, up to 30-fold, increase in fluorescence intensity, providing a robust and readily detectable signal.[1][4] This process is highly selective for Fe(II); other biologically relevant metal ions, including ferric iron (Fe(III)), do not trigger a significant fluorescent response.[1][5][6][7]

Quantitative Data Summary

The performance of this compound as a selective Fe(II) probe is characterized by the following key parameters:

| Parameter | Value | Reference |

| Fluorescence State | Turn-on | [1][2][3] |

| Excitation Wavelength (Ex) | ~540 nm | [8] |

| Emission Wavelength (Em) | ~575 nm | [8][9] |

| Fluorescence Color | Orange-Red | [8] |

| Quantum Yield (Quenched State) | 0.01 | [1] |

| Quantum Yield (Activated State) | > 0.8 (Rhodamine B) | [1] |

| Fluorescence Enhancement | Up to 30-fold | [1][4] |

| Detection Limit | ~0.2 µM | [4] |

| Selectivity | High for Fe(II) over other metal ions, including Fe(III) | [1][5][6][7] |

| Cellular Localization | Tends to localize in the Golgi apparatus | [8][9] |

Signaling Pathway and Experimental Workflow

Principle of Fe(II) Detection by this compound

Caption: Fe(II) detection mechanism of this compound.

General Experimental Workflow for Cellular Fe(II) Imaging

Caption: General workflow for cellular Fe(II) imaging using this compound.

Experimental Protocols

The following are generalized protocols for in vitro and cellular experiments using this compound. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

In Vitro Measurement of Fe(II)

Objective: To determine the fluorescence response of this compound to varying concentrations of Fe(II) in a cell-free system.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

FeSO₄ stock solution (1 mM or 10 mM in water)

-

50 mM HEPES buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a 2 µM working solution of this compound in 50 mM HEPES buffer.[10]

-

Prepare a series of FeSO₄ dilutions in 50 mM HEPES buffer.

-

To the this compound working solution, add different final concentrations of FeSO₄.

-

Incubate the mixtures at 25 °C for 1 hour.[10]

-

Measure the fluorescence spectra using a fluorometer with an excitation wavelength of approximately 540 nm and record the emission from 550 nm to 650 nm.[10] The peak emission should be around 575 nm.[8][9]

-

Plot the fluorescence intensity at 575 nm against the concentration of Fe(II) to generate a calibration curve.

Detection of Intracellular Fe(II) in Adherent Cells

Objective: To visualize the labile Fe(II) pool in cultured adherent cells.

Materials:

-

Adherent cells cultured on sterile coverslips or glass-bottom dishes

-

This compound stock solution (1 mM in DMSO)

-

Serum-free cell culture medium or PBS

-

Fluorescence microscope

Procedure:

-

Preparation of this compound Working Solution: Dissolve 50 µg of this compound in 110 µL of DMSO to obtain a 1 mM stock solution.[8] Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[8] The optimal concentration should be determined experimentally.

-

Cell Staining: a. Remove the culture medium from the cells. b. Add the this compound working solution to the cells, ensuring the entire surface is covered. c. Incubate at room temperature or 37 °C for 5-30 minutes.[8]

-

Washing: a. Remove the this compound working solution. b. Wash the cells twice with fresh, serum-free medium or PBS for 5 minutes each time to remove any excess probe.[8]

-

Imaging: a. Mount the coverslip on a slide or place the dish on the microscope stage. b. Observe the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation ~540 nm, emission ~575 nm).[8]

Detection of Intracellular Fe(II) in Suspension Cells

Objective: To quantify the labile Fe(II) pool in suspension cells using flow cytometry or fluorescence microscopy.

Materials:

-

Suspension cells

-

This compound stock solution (1 mM in DMSO)

-

Serum-free cell culture medium or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: a. Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4 °C and discard the supernatant. b. Resuspend the cell pellet in PBS and wash twice by centrifugation. c. Resuspend the cells to a density of 1x10⁶ cells/mL.[8]

-

Staining: a. Add 1 mL of the this compound working solution (1-10 µM in serum-free medium or PBS) to the cell suspension. b. Incubate at room temperature for 5-30 minutes.[8]

-

Washing: a. Centrifuge the cells at 400 x g for 3-4 minutes at 4 °C and discard the supernatant. b. Wash the cells twice with PBS.[8]

-

Analysis: a. Resuspend the final cell pellet in serum-free cell culture medium or PBS. b. Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission settings.[8]

Conclusion

This compound stands as a valuable chemical tool for the specific and sensitive detection of labile Fe(II) in biological systems. Its "turn-on" fluorescence mechanism, high selectivity, and applicability in live-cell imaging make it an indispensable probe for researchers investigating the intricate roles of ferrous iron in health and disease. By following the principles and protocols outlined in this guide, scientists can effectively harness the power of this compound to gain deeper insights into iron biology and accelerate the development of novel therapeutic strategies.

References

- 1. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 10. rsc.org [rsc.org]

RhoNox-1: A Technical Guide to a Fluorescent Probe for Divalent Iron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of RhoNox-1, a highly selective turn-on fluorescent probe for the detection of divalent iron (Fe²⁺) in biological systems.

Chemical Structure and Properties

This compound is a synthetic organic molecule derived from Rhodamine B. Its chemical structure is characterized by a xanthene core, similar to other rhodamine dyes, but with a key modification: one of the diethylamino groups is N-oxidized. This N-oxide moiety is crucial for its function as a selective Fe²⁺ probe.

Chemical Identity:

-

IUPAC Name: 2-[3-(diethylamino)-6-[diethyl(oxido)amino]-3H-xanthen-9-yl]benzoic acid

-

CAS Number: 1447815-38-4[1]

-

Molecular Formula: C₂₈H₃₀N₂O₄[2]

-

Molecular Weight: 458.55 g/mol [2]

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Appearance | Pink to red solid | [1] |

| Excitation Wavelength (λex) | 540 nm | [1][2] |

| Emission Wavelength (λem) | 575 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ at 492 nm | [2] |

| Quantum Yield (Φ) | 0.01 | [3] |

| pKa Values | 3.4, 7.1, 11.3 | [2] |

| Solubility | Soluble in DMSO | [1][4] |

| Storage | Store at -20°C, protect from light | [4] |

Mechanism of Action: Selective Detection of Fe²⁺

This compound functions as a "turn-on" fluorescent probe, meaning its fluorescence intensity increases significantly upon reaction with its target. The underlying mechanism is a highly selective chemical reaction between the N-oxide group of this compound and ferrous iron (Fe²⁺).

In its native state, the N-oxide group disrupts the π-conjugation of the xanthene fluorophore and facilitates non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) and photoinduced electron transfer (PET), resulting in very low fluorescence (quantum yield of 0.01). Upon encountering Fe²⁺, the N-oxide is reduced to a tertiary amine. This reduction restores the full π-conjugation of the rhodamine core, leading to a dramatic increase in fluorescence intensity (up to a 30-fold enhancement) and the generation of the highly fluorescent product, Rhodamine B.[5][6] This reaction is highly specific for Fe²⁺, with negligible response to other biologically relevant metal ions, including Fe³⁺.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Selectivity of RhoNox-1 for Ferrous Iron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the high selectivity of RhoNox-1, a powerful fluorescent probe for the detection of ferrous iron (Fe²⁺). Understanding this selectivity is paramount for its effective application in cellular biology, disease pathology, and the development of novel therapeutic strategies. This document provides a comprehensive overview of its mechanism, quantitative data, experimental protocols, and the logical framework of its application.

Core Mechanism: A Selective Deoxygenation Reaction

This compound's remarkable selectivity for ferrous iron is rooted in a specific chemical reaction rather than a simple chelation or binding event. The probe is a derivative of rhodamine B, where one of the tertiary amine groups is N-oxidized.[1][2] This N-oxide moiety renders the molecule largely non-fluorescent by disrupting the π-conjugation of the xanthene fluorophore and promoting non-radiative decay processes like twisted internal charge transfer (TICT) and photo-induced electron transfer (PET).[1][2][3]

Upon interaction with Fe²⁺, the N-oxide group undergoes a selective deoxygenation reaction, reducing it back to a tertiary amine.[1][2] This restores the highly fluorescent structure of rhodamine B, resulting in a significant "turn-on" fluorescence signal.[1] This reaction-based sensing mechanism is highly specific to the reducing potential of ferrous iron, and is not observed with other biologically relevant metal ions, including its oxidized counterpart, ferric iron (Fe³⁺).[1][4]

Quantitative Data on this compound Performance

The performance of this compound as a selective Fe²⁺ probe has been characterized by several key quantitative parameters.

| Parameter | Value | Reference |

| Fluorescence Increase (upon reaction with Fe²⁺) | ~30-fold | [1][5] |

| Excitation Wavelength (Ex) | ~540 nm | [6][7] |

| Emission Wavelength (Em) | ~575 nm | [6][7] |

| Fluorescence Quantum Yield (Φ) of this compound | 0.01 | [4] |

| Fluorescence Quantum Yield (Φ) of Rhodamine B (product) | ~0.31 in water | [8] |

| Detection Limit | Approximately 0.2 µM | [5] |

Metal Ion Selectivity

This compound exhibits exceptional selectivity for ferrous iron over a wide range of other biologically relevant metal ions. While specific quantitative selectivity ratios are not extensively reported, graphical data from multiple sources consistently demonstrate that a significant fluorescence enhancement is only observed in the presence of Fe²⁺. Other metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Fe³⁺ do not induce a notable fluorescence response.[4][9]

Experimental Protocols

Accurate and reproducible results with this compound necessitate adherence to established experimental protocols. Below are detailed methodologies for both in vitro and cell-based assays.

In Vitro Fluorescence Spectroscopy

This protocol is designed to measure the fluorescence response of this compound to ferrous iron in a controlled, cell-free environment.

Materials:

-

This compound

-

High-purity Dimethyl sulfoxide (B87167) (DMSO)

-

HEPES buffer (50 mM, pH 7.4)

-

Ferrous sulfate (B86663) (FeSO₄) or Ferrous Ammonium Sulfate (FAS) solution (freshly prepared)

-

Fluorometer

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in high-purity DMSO to prepare a stock solution of 1 mM.

-

Preparation of Working Solution: Dilute the this compound stock solution in HEPES buffer (50 mM, pH 7.4) to a final concentration of 2 µM.[10]

-

Preparation of Fe²⁺ Solution: Prepare a stock solution of FeSO₄ or FAS in water. Just before use, dilute the stock solution to the desired final concentrations in HEPES buffer.

-

Measurement: a. Acquire a baseline fluorescence spectrum of the this compound working solution using an excitation wavelength of 540 nm. b. Add the desired concentration of the Fe²⁺ solution to the this compound working solution. c. Incubate the mixture at room temperature (or 37°C) for a specified period (e.g., 1 hour).[10] d. Measure the fluorescence emission spectrum from approximately 560 nm to 650 nm. The peak fluorescence intensity should be around 575 nm.

-

Selectivity Assay: To test for selectivity, repeat the measurement procedure, substituting the Fe²⁺ solution with solutions of other metal ions at appropriate concentrations.

Live Cell Imaging of Labile Ferrous Iron

This protocol outlines the use of this compound for the visualization of intracellular labile Fe²⁺ pools in living cells.

Materials:

-

This compound

-

High-purity DMSO

-

Cell culture medium (serum-free for dilution) or Phosphate-Buffered Saline (PBS)

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-purity DMSO.[6]

-

Preparation of this compound Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM (a common starting concentration is 5 µM).[6] The optimal concentration may vary depending on the cell type.

-

Cell Staining: a. Culture cells to the desired confluency on a suitable imaging vessel. b. Wash the cells twice with PBS. c. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.[6][7] The optimal incubation time should be determined empirically.

-

Washing: Wash the cells twice with PBS or medium to remove excess probe.[7]

-

Imaging: a. Observe the cells using a fluorescence microscope. b. Use an excitation wavelength of ~540 nm and collect the emission at ~575 nm. c. For experiments involving the modulation of intracellular Fe²⁺, cells can be pre-treated with an iron source (e.g., 100 µM FAS for 30 minutes) or a chelator (e.g., 2,2'-bipyridyl) before or during this compound staining.[10]

Visualizing the Core Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. goryochemical.com [goryochemical.com]

- 8. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Probing the Cellular labile Iron Pool: A Technical Guide to RhoNox-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of RhoNox-1, a powerful fluorescent probe for the selective detection and imaging of labile ferrous iron (Fe2+) in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data to facilitate its effective implementation in research and drug development settings.

Introduction to this compound and the Labile Iron Pool

The labile iron pool (LIP) is a crucial intracellular component, representing a pool of chelatable and redox-active iron that participates in a myriad of cellular processes. Dysregulation of the LIP is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and ferroptosis. Accurate measurement of the LIP is therefore essential for understanding iron homeostasis and developing novel therapeutic strategies.

This compound is a highly selective "turn-on" fluorescent probe designed for the specific detection of Fe2+ within the LIP.[1][2] Its innovative N-oxide-based chemistry ensures minimal background fluorescence and a robust signal upon interaction with ferrous iron, making it an invaluable tool for live-cell imaging and flow cytometry applications.[3][4]

Mechanism of Action

This compound's functionality is rooted in a selective chemical reaction with Fe2+. The probe consists of a rhodamine B fluorophore scaffold where one of the tertiary amine groups is N-oxidized.[3] This N-oxide group effectively quenches the fluorescence of the rhodamine B core through mechanisms such as breaking the π-conjugation, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[2][3]

In the presence of Fe2+, the N-oxide is reduced back to a tertiary amine.[3][5] This irreversible deoxygenation reaction restores the π-conjugation of the fluorophore, leading to a significant increase in fluorescence intensity.[3] This "turn-on" response is highly specific to Fe2+, with negligible reactivity towards other biologically relevant metal ions, including ferric iron (Fe3+).[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RhoNox-1 in Ferroptosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe with a dual role in the study of ferroptosis. Initially designed for the specific detection of ferrous iron (Fe²⁺), a key mediator of ferroptosis, recent studies have revealed its potent inhibitory effects on this form of regulated cell death. This document details the mechanism of action of this compound, presents its quantitative performance data, provides detailed experimental protocols for its application, and illustrates key pathways and workflows through diagrams.

Core Concepts: Ferroptosis and the Role of this compound

Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2][3] This process is distinct from other forms of cell death like apoptosis and necrosis.[3] The catalytic activity of intracellular labile ferrous iron (Fe²⁺) is central to the generation of lipid reactive oxygen species (ROS) that drive the ferroptotic process.[1][2]

This compound is a cell-permeable fluorescent probe that was developed for the specific detection of Fe²⁺ in living cells.[4][5][6][7] It operates through a selective reaction with Fe²⁺, which triggers a significant increase in its fluorescence intensity.[4][5][6][7] This property allows for the visualization and quantification of labile Fe²⁺ pools, which are known to expand during ferroptosis.

Unexpectedly, the chemical reaction that underlies its function as a probe—the selective oxidation of Fe²⁺—also confers upon this compound the ability to inhibit ferroptosis.[1][2] By depleting the catalytic Fe²⁺ pool, this compound effectively suppresses the Fenton-like reactions that generate lipid hydroperoxides, thus protecting cells from ferroptotic death.[1]

Quantitative Data Summary

The performance of this compound both as a fluorescent probe and as a ferroptosis inhibitor has been quantitatively assessed in various studies. The following tables summarize the key data points.

| Property | Value | Source(s) |

| Excitation Maximum (Ex) | 540 nm | [4][5][6][8] |

| Emission Maximum (Em) | 575 nm | [4][5][6][8] |

| Color of Fluorescence | Orange-Red | [4][5][7][8] |

| Subcellular Localization | Golgi Apparatus, Endoplasmic Reticulum | [1][4][8][9] |

| Molecular Weight | 458.55 g/mol (as C₂₈H₃₀N₂O₄) | [6] |

Table 1: Physicochemical and Fluorescent Properties of this compound

| Ferroptosis Inducer | Cell Line | IC₅₀ Value of this compound | Source(s) |

| Erastin (B1684096) | HT1080 | 12.8 µM | [1][9] |

| RSL-3 | HT1080 | > 50% inhibition at 12.8 µM | [1][2] |

Table 2: Inhibitory Activity of this compound against Induced Ferroptosis

Mechanism of Action and Signaling Pathways

The dual functionality of this compound is rooted in its chemical interaction with Fe²⁺. The following diagrams illustrate the mechanism of this compound and its intervention in the ferroptosis signaling pathway.

References

- 1. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]

A Technical Guide to the Subcellular Localization of RhoNox-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of RhoNox-1, a fluorescent probe for the specific detection of divalent iron ions (Fe²⁺). Understanding the precise location of this compound within cellular compartments is critical for the accurate interpretation of experimental data in studies of iron homeostasis, oxidative stress, and related pathological conditions.

Introduction to this compound

This compound is a cell-permeable, "turn-on" fluorescent probe that exhibits a significant increase in fluorescence intensity upon selective reaction with Fe²⁺.[1][2] This reaction is irreversible and results in the generation of a stable, orange-red fluorescent product with an excitation maximum at approximately 540 nm and an emission maximum at 575 nm.[3][4] The probe's fluorescence is quenched in its native state through a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes involving its N-oxide group.[1][2] The presence of Fe²⁺ leads to the deoxygenation of the N-oxide group, restoring the fluorescence of the rhodamine B backbone.[2][5]

Subcellular Localization of this compound

Initial characterizations suggested that this compound tends to localize to the Golgi apparatus.[3][6] However, more recent and detailed co-localization studies have demonstrated a predominant localization within endolysosomal compartments.

Quantitative Co-localization Data

Quantitative analysis of this compound co-localization with organelle-specific markers in U87MG astrocytoma cells provides a clearer picture of its subcellular distribution. The following table summarizes key co-localization coefficients.

| Organelle Marker | Co-localization Coefficient | Value (Mean ± SD) | Interpretation |

| LysoTracker (Endolysosomes) | Pearson Correlation Coefficient | 0.84 ± 0.03 | High degree of co-localization |

| Mander's M1 (this compound in LysoTracker) | 0.70 ± 0.1 | 70% of this compound signal overlaps with LysoTracker | |

| Mander's M2 (LysoTracker in this compound) | 0.68 ± 0.05 | 68% of LysoTracker signal overlaps with this compound | |

| GolgiTracker (Golgi Apparatus) | Pearson Correlation Coefficient | 0.09 ± 0.04 | Minimal co-localization |

| Mander's M1 (this compound in GolgiTracker) | 0.05 ± 0.08 | 5% of this compound signal overlaps with GolgiTracker | |

| Mander's M2 (GolgiTracker in this compound) | 0.03 ± 0.03 | 3% of GolgiTracker signal overlaps with this compound |

Data sourced from Halcrow et al. (2022).[7]

These data strongly indicate that while some minor association with the Golgi cannot be entirely excluded, the primary site of this compound accumulation and Fe²⁺ detection is within the endolysosomal system.[7] This includes early endosomes, late endosomes, and lysosomes.[7]

Signaling Pathways and Iron Homeostasis in Relevant Compartments

The localization of this compound to endolysosomes and its potential minor presence in the Golgi places it at the crossroads of cellular iron trafficking.

Endolysosomal Iron Homeostasis

The endolysosomal pathway is central to the uptake and recycling of iron. Transferrin-bound ferric iron (Fe³⁺) is endocytosed, and the acidic environment of the endosome facilitates its release from transferrin. The ferrireductase STEAP3 then reduces Fe³⁺ to Fe²⁺, which is subsequently transported into the cytosol by the divalent metal transporter 1 (DMT1).[8][9]

Figure 1: Endolysosomal iron trafficking and this compound detection.

Golgi Apparatus and Metal Ion Homeostasis

The Golgi apparatus is a key site for protein and lipid modification and requires a specific luminal environment, including the homeostasis of various metal ions like calcium, manganese, zinc, and copper, which act as cofactors for resident enzymes.[10][11] While iron is not a primary regulatory metal ion in the Golgi, the trafficking of metal transporters like DMT1 can involve the Golgi, suggesting a potential, albeit likely transient, role for this organelle in iron distribution.[12]

Experimental Protocols

Accurate determination of Fe²⁺ levels using this compound relies on meticulous experimental technique.

Preparation of this compound Stock and Working Solutions

-

Stock Solution (1 mM):

-

Allow the vial of this compound to reach room temperature.

-

Briefly centrifuge the vial to collect the solid at the bottom.

-

Add 109-110 µL of high-purity, anhydrous DMSO to 50 µg of this compound.[3][6][13]

-

Vortex to dissolve completely.

-

Store the stock solution in aliquots at -20°C to -80°C, protected from light.

-

-

Working Solution (1-10 µM):

References

- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]

- 7. Heterogeneity of ferrous iron-containing endolysosomes and effects of endolysosome iron on endolysosome numbers, sizes, and localization patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Endolysosome Function in Iron Metabolism and Brain Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron Transport Machinery of Human Cells: Players and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Golgi Metal Ion Homeostasis in Human Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Golgi Metal Ion Homeostasis in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Golgi-targeting fluorescent probe for labile Fe(ii) to reveal an abnormal cellular iron distribution induced by dysfunction of VPS35 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. goryochemical.com [goryochemical.com]

A Technical Guide to RhoNox-1: A Selective Fluorescent Probe for Divalent Iron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺). This document details its spectral properties, experimental protocols for its application in cellular imaging, and the underlying signaling mechanism of its fluorescence activation.

Core Principles of this compound

This compound is a valuable tool for investigating the roles of labile iron in various biological and pathological processes. In its native state, this compound exhibits minimal fluorescence due to quenching mechanisms. However, upon selective reaction with Fe²⁺, it undergoes a transformation into a highly fluorescent product, enabling the visualization and quantification of intracellular Fe²⁺ levels. This "turn-on" characteristic provides a high signal-to-noise ratio, making it suitable for sensitive applications in live-cell imaging and flow cytometry. The probe is cell-permeable and has shown a tendency to localize within the Golgi apparatus.[1][2][3][4][5]

Spectroscopic Properties

The spectral characteristics of this compound are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy. In its non-fluorescent N-oxide form, this compound has an absorption maximum at approximately 492 nm.[6] Upon reaction with Fe²⁺, the probe's absorption and emission spectra shift, generating a strong fluorescent signal. The resulting fluorescent product, rhodamine B, has an excitation maximum around 540 nm and an emission maximum at approximately 575 nm.[1][2][3][4][5]

| Property | Value (this compound, "Off" State) | Value (this compound + Fe²⁺, "On" State) | Reference |

| Maximum Excitation Wavelength (λex) | ~540 nm | ~540 nm | [1][2][4][7] |

| Maximum Emission Wavelength (λem) | ~575 nm (weak) | ~575 nm (strong) | [1][2][4][6] |

| Molar Absorptivity (ε) at λabs,max | 24,000 M⁻¹cm⁻¹ at 492 nm | Not explicitly stated, but absorption peak shifts to 555 nm | [6] |

| Quantum Yield (Φ) | 0.010 | Not explicitly stated, but a 30-fold increase in fluorescence intensity is observed | [6] |

Mechanism of Action: A Deoxygenation-Triggered Fluorescence Turn-On

The functionality of this compound as a selective Fe²⁺ probe is based on a chemical reaction that removes the fluorescence quenching elements of the molecule. In its native form, the fluorescence of the rhodamine scaffold is suppressed by two primary mechanisms: photo-induced electron transfer (PET) and twisted internal charge transfer (TICT) facilitated by the N-oxide group.[8]

The introduction of labile Fe²⁺ in the cellular environment triggers a redox reaction where Fe²⁺ reduces the N-oxide group of this compound. This deoxygenation reaction converts this compound to its highly fluorescent counterpart, rhodamine B.[6] The removal of the N-oxide disrupts the PET and TICT quenching pathways, resulting in a significant increase in fluorescence intensity.

Caption: Activation mechanism of the this compound fluorescent probe.

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in cell-based assays. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][5] Store the stock solution at -20°C, protected from light and moisture.

-

This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[1][2][3] The optimal concentration should be determined empirically for each cell type and application.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in glass-bottom dishes.

-

When cells reach the desired confluency, remove the culture medium.

-

Wash the cells twice with PBS or a suitable buffer.

-

Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.[7][9] The optimal incubation time may vary.

-

Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.

-

The cells are now ready for imaging using fluorescence microscopy.

Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[1][2][3]

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in the this compound working solution at a density of approximately 1x10⁶ cells/mL.[1][2][3]

-

Incubate the cells for 5-30 minutes at room temperature.[1][2][3]

-

Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][2][3]

-

Wash the cells twice with PBS.

-

Resuspend the final cell pellet in a serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.

Caption: General experimental workflows for staining adherent and suspension cells with this compound.

Fluorescence Measurement and Imaging

For fluorescence measurements, an excitation wavelength of 540 nm is recommended.[7] Fluorescence spectra can be recorded using a fluorometer with appropriate slit widths. For fluorescence microscopy, a standard filter set for rhodamine or Cy3 is generally suitable. Laser excitation at 532 nm or 543 nm can also be used.[9] The emission should be collected around 570 nm.[9]

Conclusion

This compound is a powerful and selective fluorescent probe for the detection of labile Fe²⁺ in living cells. Its "turn-on" fluorescence mechanism provides a robust signal for cellular imaging applications. The experimental protocols outlined in this guide, coupled with an understanding of its spectral properties and mechanism of action, will enable researchers to effectively utilize this compound in their studies of iron biology and related diseases.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]

- 5. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. goryochemical.com [goryochemical.com]

Methodological & Application

Application Notes and Protocols for RhoNox-1 Staining in Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of divalent ferrous iron (Fe²⁺) within living cells.[1] This "turn-on" probe exhibits weak fluorescence in its native state but undergoes a significant increase in fluorescence intensity upon reaction with Fe²⁺, forming the highly fluorescent product rhodamine B.[2] This reaction is irreversible and demonstrates high selectivity for Fe²⁺ over other biologically relevant metal ions, including ferric iron (Fe³⁺).[2] The primary subcellular localization of this compound is the Golgi apparatus, with some reports suggesting potential localization in the endoplasmic reticulum and endolysosomes.[3][4][5]

The detection of labile iron pools is crucial for understanding cellular processes such as oxidative stress, ferroptosis, and various pathological conditions.[2] Aberrant iron metabolism can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, causing cellular damage.[2] this compound serves as a valuable tool for investigating the role of labile Fe²⁺ in these signaling pathways.

Data Presentation

Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₀N₂O₄ | [3] |

| Molecular Weight | 458.55 g/mol | [3] |

| Excitation Maximum (Ex) | ~540 nm | [3][6] |

| Emission Maximum (Em) | ~575 nm | [3][6] |

| Quantum Yield (Φ) | 0.01 (unbound) | [2] |

| Solvent for Stock Solution | DMSO | [3] |

Concentration-Dependent Fluorescence of this compound

The fluorescence intensity of this compound is directly proportional to the concentration of Fe²⁺. The following table summarizes the observed increase in relative fluorescence units (RFU) with increasing concentrations of FeCl₂ in a cell lysate solution.

| FeCl₂ Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | ~10 |

| 25 | ~50 |

| 50 | ~100 |

| 100 | ~180 |

| 150 | ~250 |

| 200 | ~320 |

| Data adapted from a study by Halcrow et al. (2022) where Fethis compound (10 µM) was incubated with varying concentrations of FeCl₂.[5] |

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1 mM):

-

Dissolve 50 µg of this compound powder in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

-

Mix thoroughly by vortexing.

-

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. This compound Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 1 mM this compound stock solution to the desired final concentration (typically 1-10 µM) in a serum-free cell culture medium or phosphate-buffered saline (PBS).[7]

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on a suitable sterile imaging vessel (e.g., glass-bottom dishes, coverslips, or chamber slides) and culture until they reach the desired confluency.

-

Cellular Treatment (Optional): If investigating the effects of a specific treatment (e.g., induction of oxidative stress, iron supplementation), treat the cells according to the experimental design.

-

Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS or a suitable buffer.

-

Staining: Add the prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[7] The optimal incubation time should be determined for each cell line and experimental setup.

-

Washing: Aspirate the staining solution and wash the cells two to three times with warm culture medium or PBS to remove excess probe.[7]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~540 nm, Emission: ~575 nm).

Mandatory Visualization

Signaling Pathway of Labile Iron Pool and ROS Generation

Caption: Labile Iron Pool Signaling Pathway.

Experimental Workflow for this compound Staining

Caption: this compound Staining Workflow.

References

- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]

- 7. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]

Application Notes and Protocols for Live-Cell Imaging with RhoNox-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of labile ferrous iron (Fe²⁺) in living cells.[1][2][3] This "turn-on" probe exhibits weak fluorescence in its native state but displays a significant, irreversible increase in orange-red fluorescence upon reaction with Fe²⁺.[1][2][3] The mechanism relies on the specific deoxygenation of a tertiary amine N-oxide group on the rhodamine B-based fluorophore by Fe²⁺, which restores its π-conjugation and strong fluorescence.[4][5] This highly specific reaction does not occur with other biologically relevant metal ions, including ferric iron (Fe³⁺), making this compound an excellent tool for studying the dynamics of the labile iron pool.[4][6] Labile iron is a crucial component of various cellular processes, and its dysregulation is implicated in oxidative stress and a range of pathologies.[4] this compound is suitable for fluorescence microscopy and flow cytometry, with a tendency to localize in the Golgi apparatus.[1][2][3]

While this compound is a direct probe for Fe²⁺, its application can be extended to investigate signaling pathways that influence intracellular iron homeostasis. One such potential area of investigation is the cGMP-dependent protein kinase Iα (PKG Iα) signaling pathway. Although a direct link has not been established, it is plausible that PKG Iα activity could modulate the expression or activity of proteins involved in iron uptake, storage, or export, thereby affecting the labile iron pool. This application note provides protocols for the use of this compound in live-cell imaging and proposes a hypothetical framework for investigating the influence of the PKG Iα pathway on labile iron dynamics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for easy reference.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~540 nm | [1][3][7] |

| Emission Maximum (Em) | ~575 nm | [1][3][7] |

| Quantum Yield (unbound) | 0.01 | [4] |

| Quantum Yield (Fe²⁺-bound) | > 0.30 | [4] |

| Color of Fluorescence | Orange-Red | [1][3] |

Table 2: Recommended Experimental Parameters for this compound

| Parameter | Recommended Range | Reference |

| Stock Solution Concentration | 1 mM in high-purity DMSO | [1][2][3] |

| Working Concentration | 1 - 10 µM | [1][2][3] |

| Incubation Time | 5 - 60 minutes | [1][2][8] |

| Incubation Temperature | Room Temperature or 37°C | [1][8] |

| Recommended Cell Types | Adherent and Suspension Cells | [1][2][3] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of this compound and a hypothetical signaling pathway linking PKG Iα to labile iron pools.

Caption: Mechanism of this compound activation by ferrous iron (Fe²⁺).

References

- 1. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. The activity of cGMP-dependent protein kinase Iα is not directly regulated by oxidation-induced disulfide formation at cysteine 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gluconeogenic Signals Regulate Iron Homeostasis via Hepcidin in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of myosin phosphatase by a specific interaction with cGMP- dependent protein kinase Ialpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes: High-Sensitivity Detection of Labile Iron Pools and Ferroptosis using RhoNox-1 Probe with Flow Cytometry

Introduction

Ferroptosis is a recently identified form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is implicated in the pathogenesis of multiple diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. A key initiator of ferroptosis is the presence of a labile iron pool (LIP), specifically ferrous iron (Fe2+), which catalyzes the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to lipid peroxidation and eventual cell death.[1]

The RhoNox-1 probe is a highly specific fluorescent sensor for the detection of intracellular Fe2+.[2][3][4] It is a cell-permeable molecule that remains non-fluorescent until it reacts with Fe2+, at which point it is oxidized to a highly fluorescent rhodamine-type product.[5][6][7] This reaction is irreversible and produces a stable orange-red fluorescence with an excitation maximum at approximately 540 nm and an emission maximum at 575 nm.[2][4] These spectral properties make this compound an ideal probe for flow cytometry analysis, allowing for the quantification of Fe2+ levels on a single-cell basis. Notably, the N-oxide chemistry of this compound not only provides high selectivity for Fe2+ but has also been shown to have an inhibitory effect on ferroptosis by selectively oxidizing Fe2+.[5][8]

These application notes provide a detailed protocol for the use of the this compound probe in conjunction with flow cytometry to measure changes in the intracellular labile iron pool, a key indicator of ferroptosis.

Signaling Pathway and Probe Mechanism

Ferroptosis is a complex process involving multiple interconnected pathways. A simplified representation of the core mechanism is the iron-dependent peroxidation of lipids. Intracellular Fe2+ participates in the Fenton reaction, generating highly reactive hydroxyl radicals that drive lipid peroxidation. This cascade of events can be inhibited by the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols. Inducers of ferroptosis, such as erastin (B1684096) and RSL-3, act by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion, or by directly inhibiting GPX4.[1][8]

The this compound probe directly measures the initiator of this cascade, the labile Fe2+. The probe's N-oxide group is selectively reduced by Fe2+, resulting in the formation of a fluorescent rhodamine derivative.[5][6] This "turn-on" fluorescence provides a direct and quantifiable measure of the intracellular Fe2+ concentration.

Figure 1: Simplified signaling pathway of ferroptosis and the mechanism of this compound probe.

Experimental Protocols

Materials and Reagents

-

This compound probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Serum-free cell culture medium

-

Cells of interest (suspension or adherent)

-

Ferroptosis inducer (e.g., Erastin, RSL-3) - Optional, for positive control

-

Iron chelator (e.g., Deferoxamine, 2,2'-bipyridyl) - Optional, for negative control

-

Flow cytometry tubes

-

Flow cytometer equipped with a blue laser (e.g., 488 nm or 561 nm) for excitation and appropriate emission filters (e.g., PE or PE-Texas Red channel).

Preparation of this compound Stock and Working Solutions

| Step | Reagent/Material | Instructions | Concentration |

| 1 | This compound powder, DMSO | Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO to prepare the stock solution.[2][3][4] | 1 mM |

| 2 | 1 mM this compound stock solution, Serum-free medium or PBS | Dilute the 1 mM stock solution in serum-free cell culture medium or PBS to prepare the working solution.[2][3][4] | 1-10 µM |

Note: The optimal concentration of the this compound working solution may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application. Prepare the working solution fresh before each use.

Staining Protocol for Suspension Cells

| Step | Procedure | Details |

| 1 | Cell Preparation | Centrifuge cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with PBS. Resuspend the cells to a density of 1 x 10^6 cells/mL.[2][3][4] |

| 2 | Staining | Add 1 mL of the this compound working solution to the cell suspension. Incubate at room temperature for 5-30 minutes, protected from light.[2][3][4] |

| 3 | Washing | Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.[2][3][4] |

| 4 | Resuspension & Analysis | Resuspend the final cell pellet in serum-free cell culture medium or PBS for immediate analysis by flow cytometry.[2][3] |

Staining Protocol for Adherent Cells

| Step | Procedure | Details |

| 1 | Cell Seeding | Culture adherent cells on sterile coverslips or in culture plates until they reach the desired confluency. |

| 2 | Staining | Remove the culture medium and add the this compound working solution to completely cover the cells. Incubate at room temperature for 5-30 minutes, protected from light.[3] |

| 3 | Washing | Aspirate the staining solution and wash the cells twice with pre-warmed culture medium. |

| 4 | Cell Detachment & Analysis | Detach the cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in serum-free medium or PBS for immediate flow cytometry analysis. |

Experimental Workflow for Flow Cytometry Analysis

Figure 2: Experimental workflow for this compound staining and flow cytometry analysis.

Data Presentation and Interpretation

The data obtained from the flow cytometer will be a measure of the fluorescence intensity of the this compound probe in individual cells. This can be presented as a histogram, where the x-axis represents the fluorescence intensity and the y-axis represents the cell count. An increase in the mean or median fluorescence intensity of the cell population indicates an increase in the intracellular labile Fe2+ pool.

Expected Results with Controls

| Condition | Expected Outcome | Interpretation |

| Untreated Cells | Basal level of fluorescence | Represents the endogenous labile Fe2+ pool in healthy cells. |

| Positive Control (e.g., Erastin, RSL-3) | Significant increase in fluorescence intensity | Induction of ferroptosis leads to an accumulation of labile Fe2+. |

| Negative Control (e.g., Deferoxamine) | Decrease in fluorescence intensity | Iron chelation reduces the available labile Fe2+ pool. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low fluorescence signal | - Suboptimal probe concentration- Insufficient incubation time- Low endogenous Fe2+ levels | - Titrate this compound concentration- Optimize incubation time- Use a positive control to induce Fe2+ accumulation |

| High background fluorescence | - Incomplete washing- Probe precipitation | - Ensure thorough washing steps- Prepare fresh working solution and vortex before use |

| High cell death/toxicity | - High probe concentration- Prolonged incubation | - Reduce this compound concentration- Shorten incubation time |

Conclusion

The this compound probe is a powerful tool for the quantitative analysis of intracellular labile Fe2+ by flow cytometry. This method provides a sensitive and specific means to investigate the role of iron in biological processes, particularly in the study of ferroptosis. The detailed protocols and guidelines presented in these application notes will enable researchers to successfully employ the this compound probe in their studies of cellular iron metabolism and regulated cell death.

References

- 1. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]

Preparing RhoNox-1 Working Solution from DMSO Stock: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4] Upon selective reaction with Fe²⁺, this compound is converted to its highly fluorescent form, rhodamine B, exhibiting a distinct orange-red fluorescence.[5] This irreversible reaction provides a valuable tool for investigating the roles of labile iron pools in various biological and pathological processes.[4][6] this compound is particularly noted for its tendency to localize within the Golgi apparatus.[1][3][4]

This document provides detailed protocols for the preparation of this compound working solutions from a dimethyl sulfoxide (B87167) (DMSO) stock, along with guidelines for cell staining procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₀N₂O₄ |

| Molecular Weight | 458.55 g/mol [3] |

| CAS Number | 1447815-38-4[3] |

| Excitation Wavelength (Ex) | 540 nm[1][3][4] |

| Emission Wavelength (Em) | 575 nm[1][3][4] |

| Appearance | Pink to red solid[1] |

Table 2: Solution Preparation and Storage

| Parameter | Recommendation |

| Stock Solution Solvent | DMSO (hygroscopic; use newly opened)[1] |

| Stock Solution Concentration | 1 mM[1][2][3][4] |

| Working Solution Solvent | Serum-free cell culture medium or PBS[1][2][3][4] |

| Working Solution Concentration | 1-10 µM (concentration should be optimized for the specific application)[1][2][3][4] |

| Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months (protect from light)[1] |

Experimental Protocols

Preparation of 1 mM this compound Stock Solution in DMSO

-

Reagent Preparation : Allow the vial of solid this compound and a new vial of anhydrous DMSO to equilibrate to room temperature.

-

Dissolution : To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of DMSO.[1][3][4] Alternatively, for 1 mg of this compound, add 2.1808 mL of DMSO.[1][3]

-

Mixing : Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[2]

-

Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]

Preparation of this compound Working Solution

-

Thawing : Thaw a single aliquot of the 1 mM this compound DMSO stock solution at room temperature.

-

Dilution : Dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) using a serum-free cell culture medium or Phosphate Buffered Saline (PBS).[1][2][3][4] For example, to make 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of serum-free medium or PBS.

-

Usage : The working solution should be prepared fresh for each experiment.

Protocol for Staining Adherent Cells

-

Cell Culture : Culture adherent cells on sterile coverslips or in a suitable imaging dish.

-

Aspirate Medium : Carefully remove the cell culture medium.

-

Staining : Add a sufficient volume of the this compound working solution (e.g., 100 µL for a single well in a 96-well plate) to cover the cells.[1][4]

-

Incubation : Incubate the cells at room temperature for 5-30 minutes.[1][3][4] The optimal incubation time may vary depending on the cell type and experimental conditions.

-

Washing : Aspirate the staining solution and wash the cells twice with fresh, pre-warmed culture medium (5 minutes per wash).[1][3][4]

-

Imaging : The cells are now ready for observation by fluorescence microscopy.

Protocol for Staining Suspension Cells

-

Cell Preparation : Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C to pellet the cells.[1][4] Discard the supernatant.

-

Washing : Resuspend the cell pellet in PBS and wash twice by centrifugation (1000 x g for 3-5 minutes), discarding the supernatant each time.[1][4]

-

Cell Density Adjustment : Resuspend the cells to a density of approximately 1x10⁶ cells/mL.[1][4]

-

Staining : Add 1 mL of the this compound working solution to the cell suspension.[1][4]

-

Incubation : Incubate at room temperature for 5-30 minutes.[1][3][4]

-

Post-Stain Centrifugation : Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][4]

-

Final Washes : Wash the cells twice with PBS (5 minutes each wash).[1][4]

-

Resuspension and Analysis : Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[1][2][4]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Optimal Staining of Labile Iron Pools in HeLa Cells with RhoNox-1

Introduction

RhoNox-1 is a highly selective fluorescent probe designed for the detection of intracellular labile ferrous iron (Fe²⁺).[1] It operates as a "turn-on" sensor, exhibiting a significant increase in fluorescence upon reaction with Fe²⁺. This property makes it a valuable tool for researchers and drug development professionals studying iron homeostasis, oxidative stress, and ferroptosis in cellular models such as the HeLa human cervical cancer cell line. In HeLa cells, labile iron is a critical regulator of various cellular processes, including proliferation and apoptosis, and is implicated in the cellular response to stimuli like Tumor Necrosis Factor-alpha (TNFα).[2] Understanding the dynamics of the labile iron pool (LIP) is crucial for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions.

Principle of Detection

This compound is cell-permeable and, in its native state, is non-fluorescent. Upon entering the cell, it reacts specifically with Fe²⁺, leading to the irreversible formation of a highly fluorescent rhodamine B product. This reaction provides a direct and quantifiable measure of the intracellular labile iron pool. The resulting fluorescence can be visualized and quantified using fluorescence microscopy or flow cytometry, with excitation and emission maxima around 540 nm and 575 nm, respectively.[3]

Application in HeLa Cells

In HeLa cells, this compound can be utilized to:

-

Visualize and quantify the basal labile iron pool: Assess the endogenous levels of reactive Fe²⁺ under normal culture conditions.

-

Monitor changes in the labile iron pool: Investigate the effects of various treatments, such as iron chelators, iron supplements, or drug candidates, on intracellular iron homeostasis.

-

Study the role of labile iron in signaling pathways: Explore the involvement of Fe²⁺ in cellular processes like TNFα-induced apoptosis and ferroptosis.[2][4]

Data Presentation

The optimal working concentration of this compound for staining HeLa cells should be determined empirically, but a general range has been established through various studies. The following table summarizes the recommended concentrations and incubation times for fluorescent staining of labile iron pools in live cells.

| Parameter | Recommended Range | Notes |

| This compound Working Concentration | 1 - 10 µM | Start with a concentration in the lower end of the range and optimize based on signal intensity and background fluorescence.[3] |

| Incubation Time | 5 - 30 minutes | The optimal time may vary depending on the specific experimental conditions and the desired signal strength.[3] |

| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C may facilitate faster uptake and reaction. |

| Excitation Wavelength (max) | ~540 nm | |

| Emission Wavelength (max) | ~575 nm |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

This compound Stock Solution (1 mM):

-

Dissolve 50 µg of this compound in 110 µL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

-

This compound Working Solution (1-10 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

-

Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

-

It is recommended to prepare the working solution fresh for each experiment.

-

Protocol 2: Staining of Adherent HeLa Cells for Fluorescence Microscopy

-

Cell Seeding:

-

Seed HeLa cells onto sterile glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.

-

Culture the cells until they reach the desired confluency (typically 60-80%).

-

-

Cell Treatment (Optional):

-

If applicable, treat the cells with the experimental compounds (e.g., iron chelators, supplements, or drugs) for the desired duration.

-

-

Staining with this compound:

-

Aspirate the cell culture medium.

-

Gently wash the cells once with pre-warmed PBS.

-

Add a sufficient volume of the this compound working solution (1-10 µM) to completely cover the cells.

-

Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Aspirate the this compound working solution.

-

Wash the cells twice with pre-warmed serum-free medium or PBS to remove any unbound probe.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (Excitation/Emission: ~540/575 nm).

-

Mandatory Visualizations

Caption: Experimental workflow for staining HeLa cells with this compound.

Caption: Simplified signaling pathway of the labile iron pool in HeLa cells.

References

- 1. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of iron and ferritin in TNFalpha-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Susceptibility of cervical cancer to dihydroartemisinin-induced ferritinophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Fe²⁺ in Tissue Sections using RhoNox-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of RhoNox-1, a highly selective fluorescent probe for the detection of divalent iron ions (Fe²⁺) in biological samples, with a specific focus on its application in tissue sections.

Introduction

This compound is a cell-permeable fluorescent probe designed for the specific detection of labile Fe²⁺.[1][2] Upon reaction with Fe²⁺, this compound undergoes a deoxygenation reaction, converting it into a highly fluorescent rhodamine B-like product.[3][4] This "turn-on" fluorescent response allows for the sensitive and selective visualization of intracellular Fe²⁺ pools.[5][6] The probe has been successfully utilized to detect Fe²⁺ in living cells and has shown utility in histochemical applications on frozen tissue sections.[6][7] Notably, this compound is not suitable for use with paraffin-embedded tissues, as the fixation and embedding process can lead to the leaching of labile Fe²⁺.[6][8]

Mechanism of Action

This compound's selectivity for Fe²⁺ is based on a chemical reaction involving the reduction of a tertiary amine N-oxide group on the probe molecule.[6] In its native state, the N-oxide group quenches the fluorescence of the rhodamine scaffold through mechanisms including twisted internal charge transfer (TICT) and photo-induced electron transfer (PET).[3][5] In the presence of Fe²⁺, the N-oxide is reduced, breaking the quenching mechanism and resulting in a significant increase in fluorescence intensity.[3][4] This reaction is irreversible and produces a stable fluorescent product.[1][9]

Caption: this compound activation by Fe²⁺.

Data Presentation

| Parameter | Value | Reference |

| Excitation Wavelength (max) | 540 nm | [1][10] |

| Emission Wavelength (max) | 575 nm | [1][10] |

| Fluorescence Color | Orange-Red | [1][9] |

| Stock Solution Concentration | 1 mM in DMSO | [1][10] |

| Working Solution Concentration | 1-10 µM | [1][10] |

| Subcellular Localization | Golgi Apparatus | [1][11] |

Experimental Protocols

Reagent Preparation

1. 1 mM this compound Stock Solution:

-

Dissolve 50 µg of this compound in 110 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][10]

-

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. This compound Working Solution:

-

On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS or Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-10 µM.[1][10] The optimal concentration should be determined empirically for your specific tissue and experimental conditions.

Protocol for Staining Frozen Tissue Sections

This protocol is adapted from methodologies for cell staining and applications in rat renal tissue.[6][7][12]

Caption: Frozen tissue staining workflow.

Materials:

-

Freshly frozen tissue blocks

-

Cryostat

-

Microscope slides

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative (e.g., 4% Paraformaldehyde in PBS) - Optional

-

This compound Working Solution (1-10 µM)

-

Antifade mounting medium

-

Coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Tissue Sectioning:

-

Cut frozen tissue blocks into thin sections (e.g., 5-10 µm) using a cryostat.

-

Mount the sections onto clean microscope slides. It is recommended to use sections immediately after preparation.[6]

-

-

Fixation (Optional but Recommended):

-

For some applications, a quick fixation step may improve tissue morphology.[8]

-

Immerse the slides in cold 4% paraformaldehyde (PFA) in PBS for 10-15 minutes.

-

Note: Prolonged fixation may affect the labile Fe²⁺ pool.

-

-

Washing:

-

Staining:

-

Carefully remove excess PBS from around the tissue section.

-

Apply a sufficient volume of the this compound working solution to completely cover the tissue section.

-

Incubate at room temperature for 5-30 minutes in a dark, humidified chamber.[10][13] The optimal incubation time may vary depending on the tissue type and should be determined experimentally.

-

-

Post-Staining Wash:

-

Mounting:

-

Mount a coverslip over the tissue section using an antifade mounting medium.

-

-

Imaging:

Important Considerations

-

Tissue Preparation: The use of freshly prepared frozen sections is crucial, as labile Fe²⁺ can be easily lost during processing.[6] Paraffin embedding is not recommended.[6][8]

-

Controls: To validate the specificity of the staining, consider the following controls:

-

Negative Control: Sections not incubated with this compound to assess background autofluorescence.

-

Chelation Control: Pre-incubate tissue sections with an iron chelator, such as 2,2'-bipyridyl (Bpy), before staining with this compound. This should result in a significant reduction in the fluorescent signal.[6]

-

-

Quantitative Analysis: For semi-quantitative analysis, acquire images under identical conditions (e.g., exposure time, gain) and measure the fluorescence intensity in regions of interest using appropriate image analysis software.[7][12]

-

DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid cytotoxicity or artifacts.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A highly selective turn-on fluorescent probe for iron(II) to visualize labile iron in living cells (2013) | Tasuku Hirayama | 259 Citations [scispace.com]

- 6. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 9. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Co-staining with RhoNox-1 and Other Fluorescent Markers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of labile iron pools within cellular compartments is crucial for understanding a myriad of physiological and pathological processes, including oxidative stress, ferroptosis, and neurodegenerative diseases. RhoNox-1 is a highly selective fluorescent probe for the detection of divalent iron ions (Fe²⁺) in living cells.[1][2][3] Its ability to provide a turn-on fluorescence signal upon reacting with Fe²⁺ makes it a valuable tool for researchers. This document provides detailed protocols for utilizing this compound in co-staining experiments with other fluorescent markers, enabling the simultaneous visualization of labile iron pools and specific subcellular structures.

Mechanism of Action of this compound

This compound is a cell-permeable probe that, in its native state, exhibits weak fluorescence. This quenching is due to a non-radiative deactivation process involving a tertiary amine N-oxide group.[3] Upon selective reaction with Fe²⁺, the N-oxide group is reduced, leading to the formation of a highly fluorescent rhodamine B-like product.[4][5] This irreversible reaction results in a significant increase in fluorescence intensity, allowing for the sensitive detection of labile Fe²⁺.[1][2] this compound has been observed to localize primarily in the Golgi apparatus.[1][2][6]

Caption: Mechanism of this compound activation.

Spectral Compatibility and Marker Selection

Successful co-staining experiments hinge on the selection of fluorescent probes with minimal spectral overlap. This compound exhibits an excitation maximum around 540 nm and an emission maximum around 575 nm, producing an orange-red fluorescence.[1][2] When selecting additional fluorescent markers, it is essential to choose those with distinct excitation and emission spectra to allow for clear differentiation of signals using appropriate filter sets on a fluorescence microscope or flow cytometer.

Below is a table summarizing fluorescent markers that have been successfully used in co-staining experiments with this compound, along with their spectral properties.

| Fluorescent Marker | Target Organelle | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with this compound |

| This compound | Labile Fe²⁺ (Golgi) | ~540[1][2] | ~575[1][2] | - |

| Hoechst 33342 | Nucleus | ~350[7] | ~461[4][7] | Low |

| MitoTracker Green FM | Mitochondria | ~490[6][8][9] | ~516[8][10] | Low |

| LysoTracker Green DND-26 | Lysosomes (acidic) | ~504[2][11][12] | ~511[2][11][12] | Low |

| ER-Tracker Green | Endoplasmic Reticulum | ~504[13][14] | ~511[13][14] | Low |